1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)-
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Overview
Description
1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- is a heterocyclic compound that contains an oxadiazole ring. This compound is known for its diverse applications in medicinal chemistry, materials science, and other fields due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- can be synthesized through various methods. One common approach involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction between hydrazides and aryl isothiocyanates generates thio analogs, which can then undergo intramolecular cyclization in the presence of potassium hydrogen sulfate (KHSO4) to form the desired oxadiazole . Another method involves the oxidative cyclization of N-acylhydrazones under oxidative conditions, such as the presence of oxygen, iodine, or bromine .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often involves scalable and efficient synthetic routes. For example, the use of solvent-free conditions and mild reaction temperatures can enhance the yield and purity of the final product. Additionally, the use of catalytic systems, such as palladium-catalyzed multicomponent processes, can streamline the synthesis and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole-2-methanamine, 5-(ethylthio)- involves its interaction with various molecular targets and pathways. For instance, in anticancer applications, the compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to receptor sites through hydrogen bonding, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1,3,4-oxadiazol-2-amine
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
Uniqueness
1,3,4-Oxadiazole-2-methanamine, 5-(ethylthio)- is unique due to its ethylthio substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s ability to undergo various chemical reactions and interact with biological targets, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
CAS No. |
915922-18-8 |
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Molecular Formula |
C5H9N3OS |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methanamine |
InChI |
InChI=1S/C5H9N3OS/c1-2-10-5-8-7-4(3-6)9-5/h2-3,6H2,1H3 |
InChI Key |
SJLUMKLDEDPDSA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(O1)CN |
Origin of Product |
United States |
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